1-Fluoro-4-hept-6-enoxybenzene

Description

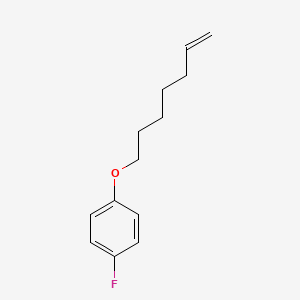

1-Fluoro-4-hept-6-enoxybenzene is a fluorinated aromatic compound with the IUPAC name 1-fluoro-4-(hept-6-en-1-yloxy)benzene. Its molecular formula is C₁₃H₁₇FO, comprising a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enoxy group at the 4-position. The hept-6-enoxy substituent consists of a seven-carbon chain with a terminal double bond (between C6 and C7) and an ether linkage to the aromatic ring.

The compound’s structure confers unique physicochemical properties:

- Electron effects: The fluorine atom is electron-withdrawing (-I effect), while the alkoxy group is electron-donating (+I effect), creating a polarized aromatic system.

- Reactivity: The terminal double bond in the heptenoxy chain may participate in addition or oxidation reactions.

- Physical properties: The long hydrocarbon chain increases lipophilicity, suggesting low water solubility and high solubility in nonpolar solvents.

Properties

IUPAC Name |

1-fluoro-4-hept-6-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h2,7-10H,1,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVOQPJZNZBYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Molecular Properties

The table below compares 1-fluoro-4-hept-6-enoxybenzene with three related fluorinated benzene derivatives:

Key Observations:

Substituent Effects: The hept-6-enoxy group in the target compound introduces steric bulk and unsaturation, contrasting with the compact methoxy group in 1-fluoro-4-methoxybenzene. The phenylsulfonyl group in 1-fluoro-4-(phenylsulfonyl)benzene is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the target compound .

Physical Properties :

- The target compound’s long chain increases its molecular weight (208 g/mol) and boiling point relative to smaller analogues like 1-fluoro-4-methoxybenzene (126 g/mol).

- The absence of polar groups in 1-(hex-5-en-2-yl)-4-methylbenzene results in lower solubility in polar solvents compared to the target compound .

Reactivity and Stability

Reactivity Trends:

Electrophilic Aromatic Substitution (EAS) :

- Double Bond Reactivity: The terminal alkene in the hept-6-enoxy chain is susceptible to ozonolysis or hydrogenation, unlike saturated chains in analogues like 1-fluoro-4-methoxybenzene.

Stability Considerations:

- The unsaturated chain in the target compound may require storage under inert conditions to prevent oxidation or polymerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.